molecular formula C19H18ClN3O4 B12123890 Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Cat. No.: B12123890
M. Wt: 387.8 g/mol
InChI Key: HJOKCIFKQNOVRE-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with an ethyl ester and a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the quinoxaline derivative with an isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline diones, while reduction could produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
  • 1-(3-chloro-4-methylphenyl)-3-ethylurea

Uniqueness

Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate is unique due to its specific quinoxaline ring system and the presence of both carbamoyl and ester functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-2,4-dihydroquinoxaline-2-carboxylate

InChI

InChI=1S/C19H18ClN3O4/c1-3-27-18(25)16-17(24)22-14-6-4-5-7-15(14)23(16)19(26)21-12-9-8-11(2)13(20)10-12/h4-10,16H,3H2,1-2H3,(H,21,26)(H,22,24)

InChI Key

HJOKCIFKQNOVRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)NC2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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